1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and pyrrolidine moieties in the structure makes this compound particularly interesting for various scientific research applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its target(s) in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Result of Action
Biochemical Analysis
Biochemical Properties
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, as a benzothiazole derivative, has been reported to interact with various enzymes and proteins. It has been shown to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others . These interactions can influence biochemical reactions and contribute to the compound’s biological activities.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may influence cell function
Molecular Mechanism
It is known that benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-ethyl-1,3-benzothiazol-2-amine with pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or pyrrolidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-(4-ethyl-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with an acetamide group instead of a pyrrolidine ring.
1-(4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide: Differing by the presence of a methyl group instead of an ethyl group on the benzothiazole ring.
Properties
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-9-5-3-7-11-12(9)16-14(19-11)17-8-4-6-10(17)13(15)18/h3,5,7,10H,2,4,6,8H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBNCPLLZZJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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